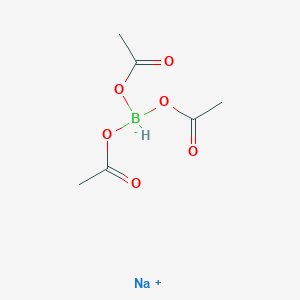
5-methyl-1H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1H-1,2,4-triazole-3-thiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of formic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-methyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming S-alkylated derivatives.
Complexation: The compound can form complexes with metal ions, such as cadmium, leading to the formation of luminescent polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Alkyl halides are often used as reagents for S-alkylation reactions.
Complexation: Metal salts such as cadmium chloride are used in complexation reactions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
S-alkylated derivatives: Formed through nucleophilic substitution reactions.
Metal complexes: Formed through complexation with metal ions.
Applications De Recherche Scientifique
Chemistry: 5-methyl-1H-1,2,4-triazole-3-thiol is used as a ligand in coordination chemistry to form metal complexes with unique properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer activities .
Industry: The compound is used in the development of luminescent materials and as a corrosion inhibitor in industrial applications .
Mécanisme D'action
The mechanism of action of 5-methyl-1H-1,2,4-triazole-3-thiol involves its ability to bind to various molecular targets through its thiol and triazole groups. The thiol group can form covalent bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
- 3-mercapto-1,2,4-triazole
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 2-mercaptoimidazole
- 2-mercaptobenzimidazole
Comparison: 5-methyl-1H-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl group and a thiol group on the triazole ring. . The presence of the methyl group also influences the compound’s solubility and stability compared to other similar compounds.
Propriétés
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCWDMJTKYHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














